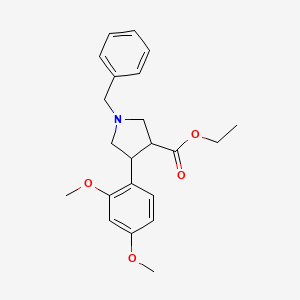

Ethyl 1-benzyl-4-(2,4-dimethoxyphenyl)pyrrolidine-3-carboxylate

CAS No.:

Cat. No.: VC16509909

Molecular Formula: C22H27NO4

Molecular Weight: 369.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C22H27NO4 |

|---|---|

| Molecular Weight | 369.5 g/mol |

| IUPAC Name | ethyl 1-benzyl-4-(2,4-dimethoxyphenyl)pyrrolidine-3-carboxylate |

| Standard InChI | InChI=1S/C22H27NO4/c1-4-27-22(24)20-15-23(13-16-8-6-5-7-9-16)14-19(20)18-11-10-17(25-2)12-21(18)26-3/h5-12,19-20H,4,13-15H2,1-3H3 |

| Standard InChI Key | BCOIIKMHWFVVSN-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1CN(CC1C2=C(C=C(C=C2)OC)OC)CC3=CC=CC=C3 |

Introduction

Chemical and Structural Characteristics

Molecular Architecture

The compound’s molecular formula is C₂₂H₂₇NO₄, with a molecular weight of 369.5 g/mol. Its IUPAC name, ethyl 1-benzyl-4-(2,4-dimethoxyphenyl)pyrrolidine-3-carboxylate, reflects its three key structural components:

-

A pyrrolidine ring substituted at the 1-position with a benzyl group.

-

A 2,4-dimethoxyphenyl group at the 4-position of the pyrrolidine.

-

An ethyl ester functional group at the 3-position.

The stereochemistry of the pyrrolidine ring and substituent orientations remains unspecified in available literature, suggesting that most synthetic routes yield racemic mixtures unless chiral resolution is employed.

Physicochemical Properties

Key physicochemical parameters include:

| Property | Value | Source |

|---|---|---|

| logP (Partition coefficient) | Estimated 3.8–4.1 (lipophilic) | |

| Hydrogen bond acceptors | 7 | |

| Hydrogen bond donors | 1 | |

| Polar surface area | ~59 Ų |

The compound’s lipophilicity (logP) suggests moderate membrane permeability, while its polar surface area indicates limited solubility in aqueous media.

Synthesis and Manufacturing

Synthetic Pathways

Synthesis typically involves a multi-step sequence starting with pyrrolidine precursors. A representative route includes:

-

Pyrrolidine Ring Formation: Cyclization of γ-aminobutyric acid derivatives under acidic conditions.

-

Benzylation: Introduction of the benzyl group via nucleophilic substitution using benzyl bromide .

-

Aryl Substitution: Coupling the 2,4-dimethoxyphenyl group via Suzuki-Miyaura cross-coupling or Friedel-Crafts alkylation.

-

Esterification: Reaction with ethyl chloroformate to install the ethyl ester .

Critical reaction parameters include:

-

Solvents: Dimethylformamide (DMF) or tetrahydrofuran (THF) for coupling steps.

-

Catalysts: Palladium catalysts for cross-coupling reactions.

-

Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization.

Analytical Confirmation

Structural validation relies on:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substituent positions and ring saturation.

-

Mass Spectrometry (MS): High-resolution MS

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume